![molecular formula C11H10N4S B604678 8-乙基-2,5-二氢-3H-[1,2,4]三嗪并[5,6-b]吲哚-3-硫酮 CAS No. 354548-36-0](/img/structure/B604678.png)

8-乙基-2,5-二氢-3H-[1,2,4]三嗪并[5,6-b]吲哚-3-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

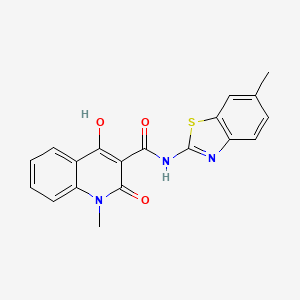

8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione (ETIT) is a novel synthetic molecule, first synthesized and characterized by researchers at the University of California, Berkeley in 2018. It is a member of the triazinoindole family of molecules, which are known for their unusual structural properties and potential applications in various scientific fields. ETIT has been studied for its unique chemical and physical properties, as well as its potential applications in the fields of biochemistry, pharmacology, and materials science.

科学研究应用

化学和化合物合成

已经对三嗪并吲哚的各种衍生物进行了研究,包括合成带有三嗪并吲哚结构的化合物,探索其化学性质和在药物化学中的潜在应用。例如,研究探索了相关化合物(如 1、3、4、9-四氢吡喃并[3、4-b]吲哚-1-乙酸)的化学和抗炎作用,重点介绍了这些化合物的合成和生物活性 (Martel 等,1976)。此外,已经综述了带有三嗪骨架的杂环化合物对它们的生物学意义,表明与三嗪衍生物相关的药理活性广泛,包括抗癌、抗病毒和抗炎作用 (Verma 等,2019)。

抗抑郁和神经保护作用

研究还探索了 1,2,4-三嗪并[5,6-b]吲哚-3-硫酮衍生物在动物模型中的抗抑郁活性,提供了对其潜在治疗用途的见解。例如,测试了新合成的衍生物对嗅球切除大鼠的抗抑郁活性的作用,显示出有希望的结果 (Aswar 等,2012)。

保肝作用

此外,已经检查了三嗪并吲哚的衍生物的保肝活性,这对于治疗肝病至关重要。对 1,2,4-三嗪并[5,6-b]吲哚衍生物的研究揭示了可以降低血清中肝酶和胆红素浓度的化合物,表明它们在治疗肝病方面的潜力 (Okovityi)。

作用机制

- The primary target of this compound is iron ions . Iron is an essential trace element involved in various cellular processes, including cell respiration, DNA/RNA synthesis, cell proliferation, and apoptosis .

- Rapidly proliferating cancer cells have a higher iron requirement than normal cells, making iron depletion a potential therapeutic strategy for cancer treatment .

- Binding to Ferrous Ions : Unlike some other iron chelators, this compound selectively binds to ferrous ions (Fe^2+) but not to ferric ions (Fe^3+) . This specific binding is crucial for its activity.

- Mitochondrial Pathway : The compound induces apoptosis in cancer cells, particularly in A549 cells. It arrests the cell cycle at the G1 phase and triggers significant apoptosis in a dose- and time-dependent manner. Evidence suggests that this apoptotic effect occurs via the mitochondrial pathway .

Target of Action

Mode of Action

属性

IUPAC Name |

8-ethyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-2-6-3-4-8-7(5-6)9-10(12-8)13-11(16)15-14-9/h3-5H,2H2,1H3,(H2,12,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWALTZGBYKKEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC3=NC(=S)NN=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604595.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604596.png)

![8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B604597.png)

![1-Allyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604598.png)

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B604600.png)

![5-(4-Butoxy-phenyl)-2-p-tolyl-3H-benzo[e][1,2,4]triazepine](/img/structure/B604602.png)

![5-(4-Butoxy-phenyl)-2-(4-chloro-phenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604603.png)

![2-({[1-(benzylideneamino)-4-phenyl-1H-imidazol-2-yl]imino}methyl)-4-bromophenol](/img/structure/B604609.png)

![(E)-2-((3-allyl-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B604611.png)

![2-[2-Cyano-3-amino-3-(4-methoxyphenylamino)prop-2-enylidene]indolin-3-one](/img/structure/B604614.png)

![(3Z)-3-[(2-cyclohexylidenehydrazinyl)methylidene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B604617.png)

![ethyl 2-(acetylamino)-7-chloro-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B604618.png)